REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[OH:7][C:8]1[CH:9]=[C:10]([CH:15]=[C:16]([OH:18])[CH:17]=1)[C:11]([O:13][CH3:14])=[O:12].F[C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=1>CN(C)C(=O)C>[N+:26]([C:23]1[CH:24]=[CH:25][C:20]([O:7][C:8]2[CH:9]=[C:10]([CH:15]=[C:16]([O:18][C:20]3[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[CH:22][CH:21]=3)[CH:17]=2)[C:11]([O:13][CH3:14])=[O:12])=[CH:21][CH:22]=1)([O-:28])=[O:27] |f:0.1.2|
|
Name
|
|
Quantity
|
98.72 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C=C(C1)O
|
Name
|
|
Quantity
|
100.79 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Type
|
CUSTOM
|
Details
|
The slurry solution is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with an overhead stirrer, condenser and a nitrogen inlet tube
|
Type
|
CUSTOM
|
Details
|
Nitrogen is bubbled through the solution for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
heated to 80°-90° C. under nitrogen for 10 hours
|
Duration
|
10 h
|
Type
|
FILTRATION
|
Details
|
the mixture is then filtered while hot
|
Type
|
CUSTOM
|
Details
|
to remove inorganic salts
|
Type
|
FILTRATION
|
Details
|
the yellow crystals are collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OC=2C=C(C(=O)OC)C=C(C2)OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |